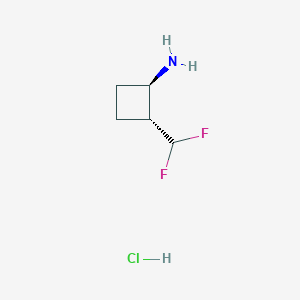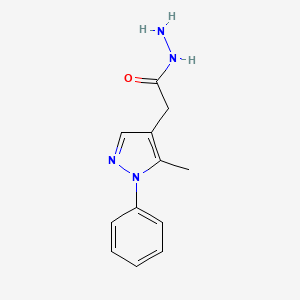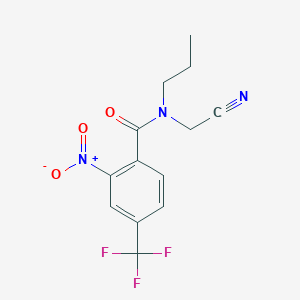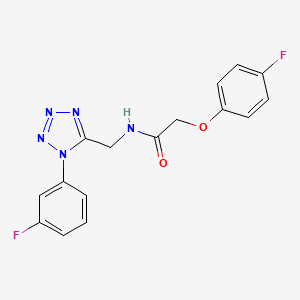
(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclobutane-derived amines, including those bearing difluoromethyl groups, involves multi-step processes that begin with known precursors such as ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. Following a series of reactions including fluorination, alkaline ester hydrolysis, and modified Curtius rearrangement, the target compounds are obtained. These methods allow for the preparation of compounds in significant quantities, showcasing the scalability of the synthesis process (Demchuk & Grygorenko, 2023).
Molecular Structure Analysis
The molecular structure of compounds like "(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride" is characterized by the cyclobutane core, a feature that imparts a high degree of rigidity and unique spatial configuration. This structural rigidity is pivotal in determining the compound's reactivity and interaction with biological molecules, although specific studies on this compound's molecular structure analysis are limited and thus, more research in this area would be beneficial.
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, including photolysis and reactions with amines, which can lead to the formation of structurally diverse products. For instance, photodimerization reactions of cyclobutane derivatives have been shown to proceed with high stereoselectivity, leading to significant synthetic interest in these compounds for creating complex molecular architectures (Zhang et al., 2002).
Physical Properties Analysis
The physical properties of cyclobutane derivatives are closely linked to their molecular structures. The presence of difluoromethyl groups significantly affects properties such as boiling point, melting point, and solubility. The electron-withdrawing effect of the fluorine atoms can influence the acid-base properties of the compounds, as evidenced by the systematic variation in pKa values that align with the inductive effect of the fluorine substituents (Demchuk & Grygorenko, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of "(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride" and similar compounds, are influenced by the cyclobutane core and the difluoromethyl group. These groups contribute to the compounds' acidity, nucleophilicity, and overall chemical stability, making them valuable in synthetic chemistry and potential applications in medicinal chemistry (Lin et al., 2021).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
(1R,2R)-2-(Difluoromethyl)cyclobutane-1-amine hydrochloride is utilized in asymmetric synthesis processes. For instance, it plays a role in the diastereo- and enantioselective synthesis of various polysubstituted aminocyclobutanes and aminocyclopropanes, which are critical substructures in biologically active compounds. These compounds are synthesized through a CuH-catalyzed hydroamination process, highlighting the increased reactivity of strained trisubstituted alkenes (Feng et al., 2019).
Synthesis of Optically Pure Amines
The compound is also involved in the synthesis of optically pure amines. For example, optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides have been synthesized and their analgesic activities evaluated. The relationship between the analgesic activity and the conformation of these amines is a significant area of study (Takahashi et al., 1984).
Platinum(IV) Complex Synthesis
Another application involves the synthesis of asymmetric platinum(IV) complexes via oxidative chlorination. The compound plays a role in producing mixed Pt(IV) derivatives, which are vital for drug targeting and delivery applications (Ravera et al., 2014).
Antineoplastic Bioactivities
The compound is also researched for its potential in antineoplastic bioactivities. Studies have described the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, including variants of this compound. These studies explore their potential in exhibiting antineoplastic capabilities comparable to established treatments like cisplatin (Hu et al., 2023).
Biocatalysis in Drug Synthesis
The compound is also key in biocatalytic approaches for synthesizing drug intermediates. For instance, it has been used in the synthesis of key building blocks for anti-thrombotic agents like ticagrelor, employing various biocatalysts to achieve high enantioselectivity (Hugentobler et al., 2016).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCHDRFTGLSJE-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
2307780-76-1 |
Source


|
| Record name | rac-(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)


![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)
![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)



![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)


![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)
